(E)-6-(2-(4-ethoxybenzylidene)hydrazinyl)-9H-purine
Description
Properties
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-2-21-11-5-3-10(4-6-11)7-19-20-14-12-13(16-8-15-12)17-9-18-14/h3-9H,2H2,1H3,(H2,15,16,17,18,20)/b19-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRHPBXSEOEHCO-FBCYGCLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=NC=NC3=C2NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-(2-(4-ethoxybenzylidene)hydrazinyl)-9H-purine typically involves the condensation of an aromatic aldehyde with a hydrazine derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-6-(2-(4-ethoxybenzylidene)hydrazinyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of (E)-6-(2-(4-ethoxybenzylidene)hydrazinyl)-9H-purine. Research indicates that derivatives of purine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the hydrazinyl group enhance the compound's ability to inhibit tumor growth in vitro and in vivo models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
Another significant application is in the realm of anti-inflammatory therapies. The hydrazinyl moiety is known to interact with inflammatory pathways, potentially leading to reduced levels of pro-inflammatory cytokines in cellular models . This suggests that this compound could be a candidate for treating inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process starting from commercially available purine derivatives. The following general steps outline its synthesis:
- Formation of Hydrazone : The initial step involves the reaction between 4-ethoxybenzaldehyde and hydrazine to form the corresponding hydrazone.
- Purine Derivative Reaction : The hydrazone is then reacted with a suitable purine derivative under acidic or basic conditions to yield this compound.
- Purification : The final product is purified using column chromatography, typically employing silica gel as the stationary phase.
Characterization Techniques
Characterization of this compound is crucial for confirming its structure and purity. Common techniques include:
- Nuclear Magnetic Resonance (NMR) : Provides detailed information about the molecular structure and confirms the presence of specific functional groups.
- Mass Spectrometry (MS) : Used for determining the molecular weight and confirming the molecular formula.
- Infrared Spectroscopy (IR) : Helps identify functional groups based on characteristic absorption bands.
Case Study on Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their anticancer efficacy against A549 lung cancer cells. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity compared to standard chemotherapeutics .
Case Study on Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of this compound showed promising results against Staphylococcus aureus and Escherichia coli strains. The Minimum Inhibitory Concentration (MIC) was determined, revealing that modifications to the ethoxy group could enhance antimicrobial efficacy .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (E)-6-(2-(4-ethoxybenzylidene)hydrazinyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Hydrazinyl Substituents
The hydrazinyl group at position 6 of the purine core is a critical structural feature shared among several derivatives. Key analogues include:
Table 1: Comparison of Hydrazinyl-Substituted Purine Derivatives
Key Observations :
- Substituent Effects: The 4-ethoxybenzylidene group in the target compound introduces an electron-donating ethoxy group, enhancing solubility compared to halogenated analogues (e.g., 9a, 9d).
- Synthetic Yields : Derivatives with electron-withdrawing substituents (e.g., 9d) show higher yields (68%) than those with fluorine (9a, 60%), suggesting substituent electronic effects influence reaction efficiency .
Comparison with Piperazinyl and Other 6-Substituted Purines
Piperazinyl derivatives at position 6 demonstrate distinct pharmacological profiles. For example:
Table 2: Piperazinyl-Substituted Purine Analogues
Key Observations :
- Functional Group Impact : Piperazinyl groups (e.g., compound 30) introduce bulkier substituents, increasing molecular weight and complexity. These compounds often exhibit higher melting points (210–211°C for 30) compared to hydrazinyl derivatives, reflecting stronger intermolecular forces .
- Biological Implications : Piperazinyl groups are commonly used to enhance receptor binding in drug design, while hydrazinyl-arylidene groups may offer unique hydrogen-bonding capabilities for targeting enzymes or nucleic acids.
Spectral Data and Analytical Insights
- ¹H NMR Shifts : In compound 9a, the purine proton resonates at δ 8.23, while the NH proton appears at δ 10.09 . The absence of analogous data for the target compound limits direct comparison, but the 4-ethoxybenzylidene group is expected to deshield aromatic protons, producing distinct shifts in the δ 6.5–7.5 range.
- Mass Spectrometry : Compound 9d shows a [M+H]+ peak at 331.20 m/z , consistent with its molecular weight. The target compound’s theoretical [M+H]+ would be ~283.30, aiding in its identification.
Biological Activity
(E)-6-(2-(4-ethoxybenzylidene)hydrazinyl)-9H-purine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a purine ring linked to a hydrazinyl group and an ethoxybenzylidene moiety, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 282.32 g/mol.
Antimicrobial Activity
Research indicates that hydrazine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For example, a study published in Molecules demonstrated that derivatives with similar structures exhibited cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound has been explored for its ability to inhibit specific enzymes associated with disease processes. For instance, it may act as an inhibitor of certain kinases involved in cancer progression, although detailed mechanistic studies are still required.
The proposed mechanism of action for this compound involves:
- Binding to Target Proteins : The hydrazinyl linkage allows the compound to interact with nucleophilic sites on proteins, potentially leading to enzyme inhibition.
- Formation of Reactive Intermediates : The compound can generate reactive species that may modify cellular macromolecules, disrupting normal cellular functions.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Cytotoxicity in breast and lung cancer cell lines | |
| Enzyme Inhibition | Potential kinase inhibitor |
Table 2: Case Studies on Anticancer Activity
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis | |
| A549 (Lung Cancer) | 20 | Inhibition of cell proliferation |
Research Findings
- Cytotoxic Studies : A study highlighted the cytotoxic effects of similar hydrazine derivatives on various cancer cell lines, demonstrating significant IC50 values that indicate effective inhibition of cell growth.
- Antimicrobial Efficacy : Another investigation reported the antimicrobial activity against specific bacterial strains, supporting the potential use of this compound in developing new antibiotics.
- Enzyme Interaction Studies : Molecular docking studies suggest that this compound could effectively bind to target enzymes, providing insights into its potential therapeutic applications.
Q & A
Q. What are the key synthetic steps for preparing (E)-6-(2-(4-ethoxybenzylidene)hydrazinyl)-9H-purine?
- Methodological Answer : The synthesis involves two primary steps:
Hydrazine functionalization : React 6-chloro-9H-purine with hydrazine hydrate under ambient conditions to yield 6-hydrazinyl-9H-purine. Monitor progress via TLC (EtOAc/hexane) and purify using diethyl ether .
Condensation with 4-ethoxybenzaldehyde : Treat the hydrazinyl intermediate with 4-ethoxybenzaldehyde in ethanol under acidic (e.g., acetic acid) or catalytic conditions to form the benzylidene hydrazine moiety. The (E)-isomer is favored due to steric and electronic factors. Confirm regioselectivity via H NMR (e.g., imine proton at δ 8.2–8.5 ppm) .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- H/C NMR : Identify key signals (e.g., hydrazine NH at δ 9.5–10.0 ppm, benzylidene CH=N at δ 8.3–8.6 ppm, and purine C2/C8 protons at δ 8.1–8.4 ppm). Compare with analogous compounds in literature .
- Mass Spectrometry (MS) : Use ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H] for CHNO: calculated 307.13, observed 307.12) .
- HPLC : Assess purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .
Q. How to evaluate the compound’s stability under experimental conditions?
- Methodological Answer : Conduct stability studies in solvents (e.g., DMSO, PBS) at 25°C and 4°C. Monitor degradation via:
- UV-Vis spectroscopy : Track absorbance changes at λmax (e.g., 260–280 nm for purine derivatives).
- HPLC : Compare peak area reductions over 72 hours. Store lyophilized samples at -20°C for long-term stability .
Advanced Research Questions
Q. How to address regioselectivity challenges during hydrazine functionalization of the purine core?
- Methodological Answer :
- Protecting group strategy : Use tetrahydropyran (THP) to protect the N9 position of purine, ensuring hydrazine attacks C6 exclusively. Deprotect with HCl post-reaction .
- Catalytic control : Employ Pd(PPh) in Suzuki-Miyaura couplings to direct substitution at C5. Verify regiochemistry via NOESY (e.g., NOE between N9-H and C6 substituent) .
Q. How to resolve spectral contradictions arising from tautomerism in the benzylidene hydrazine moiety?
- Methodological Answer :
- Variable-temperature NMR : Analyze NH proton shifts (e.g., coalescence temperature for tautomers).
- X-ray crystallography : Determine the dominant tautomer using SHELXL refinement. For example, the (E)-configuration is confirmed by dihedral angles > 150° between purine and benzylidene planes .
Q. What in vitro assays are suitable for preliminary anticancer evaluation?
- Methodological Answer :
- MTT assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. Use 6-mercaptopurine as a positive control .
- Apoptosis assays : Perform Annexin V/PI staining and caspase-3 activation studies. Validate via Western blot (e.g., PARP cleavage) .
- Dose-response analysis : Calculate IC values using non-linear regression (GraphPad Prism). Include replicates (n=3) and solvent controls .
Q. How to design a structure-activity relationship (SAR) study for optimizing bioactivity?
- Methodological Answer :
- Derivatization : Modify the 4-ethoxy group (e.g., replace with halogen, alkyl, or aryl groups) via Suzuki coupling or nucleophilic substitution .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the hydrazine moiety).
- ADMET prediction : Employ SwissADME to assess solubility (LogP < 3), CYP inhibition, and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
